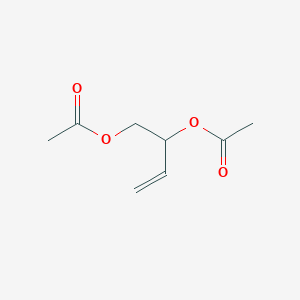
3,4-Diacetoxy-1-butene
Overview
Description
3,4-Diacetoxy-1-butene (3,4-DAB) is a diacetoxybutene derivative. It is an intermediate in the preparation of 1,4-Butanediol and tetrahydrofuran .
Synthesis Analysis
The synthesis of 3,4-DAB involves the oxidative acetoxylation of 1,3-butadiene in the presence of palladium-based intermetallic compounds (IMCs) . The major reaction products are cis- and trans-1,4-diacetoxy-2-butenes and 3,4-diacetoxy-1-butene .Molecular Structure Analysis
The molecular formula of 3,4-DAB is C8H12O4, and it has a molecular weight of 172.18 . It contains 23 bonds in total, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The major reaction products of 3,4-DAB synthesis are cis- and trans-1,4-diacetoxy-2-butenes and 3,4-diacetoxy-1-butene .Physical And Chemical Properties Analysis
3,4-DAB has a refractive index of n20/D 1.43, a boiling point of 95-96 °C/10 mmHg, and a density of 1.059 g/mL at 25 °C .Scientific Research Applications
Food Contact Materials
3,4-Diacetoxy-1-butene has been evaluated for its safety in food contact materials . The European Food Safety Authority (EFSA) concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 0.05 mg/kg food (including the hydrolysis product 3,4-dihydroxy-1-butene) and is only used as a comonomer for EVOH and PVOH copolymers .
Isomerization of Allyl Compounds
This compound is used in a method for the isomerization of allyl compounds using gold or platinum catalyst . This process is important in the field of organic chemistry for the synthesis of various organic compounds.
Preparation of 1,4-Butanediol and Tetrahydrofuran
3,4-Diacetoxy-1-butene serves as an intermediate in the preparation of 1,4-Butanediol and tetrahydrofuran . These compounds have wide applications in the production of polymers and as solvents in various chemical reactions.
Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxalines
It can be used for the synthesis of 1,2,3,4-tetrahydro-2-vinylquinoxalines via a Palladium-catalyzed tandem allylation of 1,2-phenylenediamines . These compounds are of interest in medicinal chemistry due to their biological activities.
Synthesis of Cyclic Organic Carbonates
The hydrolysis product of 3,4-Diacetoxy-1-butene, 3,4-dihydroxy-1-butene, can be used as a reactant to synthesize cyclic organic carbonates by a continuous flow procedure . Cyclic organic carbonates are important intermediates in organic synthesis and have potential applications in polymer science.
Preparation of Substituted Oxazolidinone Ligands
3,4-dihydroxy-1-butene can also be used to prepare substituted oxazolidinone ligands . These ligands are used to target medicinally relevant RNAs, which is a significant area of research in drug discovery.
Safety and Hazards
According to the safety data sheet, 3,4-DAB is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . The European Food Safety Authority concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 0.05 mg/kg food (including the hydrolysis product 3,4-dihydroxy-1-butene) and is only used as a comonomer for EVOH and PVOH copolymers .
Future Directions
Mechanism of Action
Target of Action
It is known to partake in nucleophilic substitution reactions with various substrates, including acyl halides, anhydrides, and esters .
Mode of Action
The precise mechanism of action of 3,4-Diacetoxy-1-butene remains incompletely understood . Nevertheless, it is believed to partake in nucleophilic substitution reactions with various substrates, including acyl halides, anhydrides, and esters . These reactions progress through a series of steps involving the formation of an intermediate, subsequent attack by the nucleophile, and ultimately yielding the desired product .
Biochemical Pathways
3,4-Diacetoxy-1-butene plays a significant role in synthesizing a wide array of compounds, encompassing amino acids, peptides, and polymers . Moreover, it is instrumental in the creation of intricate molecules like polycyclic aromatic hydrocarbons .
Pharmacokinetics
It is known that any residual 3,4-diacetoxy-1-butene is largely hydrolyzed to 3,4-dihydroxy-1-butene with the release of acetic acid .
Result of Action
The result of the action of 3,4-Diacetoxy-1-butene is the formation of a variety of compounds through nucleophilic substitution reactions .
Action Environment
The action of 3,4-Diacetoxy-1-butene can be influenced by various environmental factors. It is known that the compound is used as a comonomer for EVOH and PVOH copolymers, and there is no safety concern for the consumer if the migration of the substance does not exceed 0.05 mg/kg food .
properties
IUPAC Name |
2-acetyloxybut-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWXARALRVYLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939388 | |
| Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxy-1-butene | |
CAS RN |
18085-02-4 | |
| Record name | 3-Butene-1,2-diol, 1,2-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diacetoxy-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diacetoxybut-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Butene-1,2-diol, 1,2-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIACETOXY-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B625BEP46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3,4-Diacetoxy-1-butene in material science?
A1: 3,4-Diacetoxy-1-butene serves as a valuable monomer in the production of ethylene/vinyl alcohol copolymer (EVOH) and polyvinyl alcohol (PVOH) copolymers [, ]. These copolymers are particularly useful in food packaging due to their excellent gas barrier properties and resistance to high temperatures, such as those experienced during retort sterilization [].
Q2: How is 3,4-Diacetoxy-1-butene synthesized, and what are the major products of its reactions?
A2: 3,4-Diacetoxy-1-butene can be synthesized through the homogeneous catalytic diacetoxylation of 1,3-butadiene in the presence of acetic acid, palladium complexes, and acetate ions []. This reaction primarily yields cis- and trans-1,4-diacetoxy-2-butenes (15-17% yield, 48-50% selectivity) and 3,4-diacetoxy-1-butene (10% yield, 40% selectivity) [].
Q3: Are there any safety concerns regarding the use of 3,4-Diacetoxy-1-butene in food contact materials?
A3: The European Food Safety Authority (EFSA) has evaluated the safety of 3,4-Diacetoxy-1-butene for use in food contact materials []. Their conclusion is that there is no safety concern for consumers if the migration of the substance, including its hydrolysis product 3,4-dihydroxy-1-butene, does not exceed 0.05 mg/kg of food []. This applies specifically when 3,4-Diacetoxy-1-butene is used as a comonomer in EVOH and PVOH copolymers [].
Q4: Are there any alternative materials to EVOH and PVOH copolymers containing 3,4-Diacetoxy-1-butene for food packaging applications?
A4: While the provided research doesn't delve into specific alternatives, it highlights the properties that make 3,4-Diacetoxy-1-butene containing copolymers desirable: high-temperature retort resistance and excellent gas barrier properties []. Research into alternative materials likely focuses on those that can provide similar performance characteristics while potentially addressing cost or environmental impact considerations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

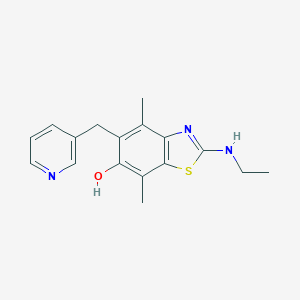
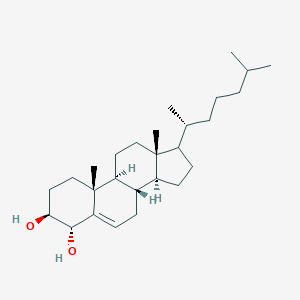

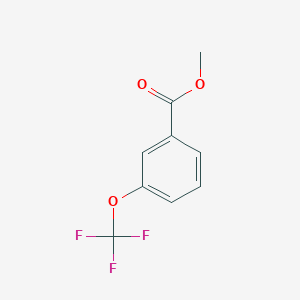
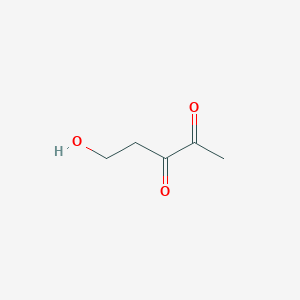

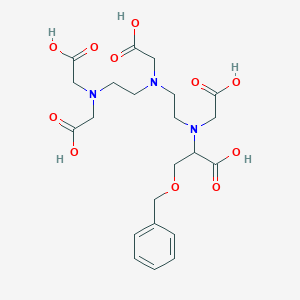
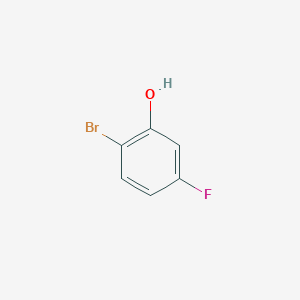
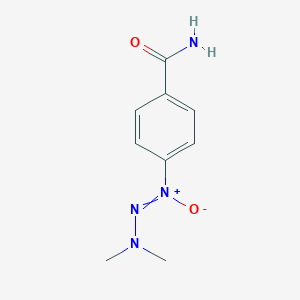
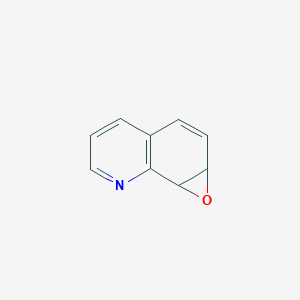
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
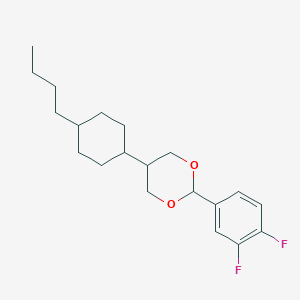
![Benzo[ghi]perylene](/img/structure/B138134.png)
